N-(3,5-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O3/c1-16-5-8-20(9-6-16)26-31-28(36-32-26)23-14-33(27-22(25(23)35)10-7-19(4)29-27)15-24(34)30-21-12-17(2)11-18(3)13-21/h5-14H,15H2,1-4H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWTVUBBISXZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors.
Aromatic Substitution: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the sulfonyl chloride with the amine group to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while nucleophilic substitution at the chloro position may introduce an amine group.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit several pharmacological activities:
Anticancer Activity
Studies have shown that derivatives containing naphthyridine and oxadiazole can enhance anticancer effects. For instance, related compounds have demonstrated significant inhibition of cancer cell growth in various models. The incorporation of the oxadiazole moiety has been linked to improved lipophilicity and cellular uptake, which are crucial for anticancer efficacy .
Enzyme Inhibition
The compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Such interactions could lead to the modulation of various biological processes, making it a candidate for further exploration in enzyme inhibition studies.
Synthesis and Characterization
The synthesis process typically involves:
- Formation of the Oxadiazole Ring : Utilizing appropriate precursors to construct the oxadiazole structure.
- Naphthyridine Integration : Incorporating the naphthyridine framework through cyclization reactions.
- Final Coupling : Attaching the acetamide group to complete the synthesis.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Research Findings
Recent studies highlight the need for further investigation into the pharmacokinetics and dynamics of this compound. Preliminary findings suggest that it may possess favorable properties for drug development, including good solubility in organic solvents and stability under various pH conditions.
Case Studies
Several case studies involving related compounds provide insights into their applications:
- A study on 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives indicated their potential as cisplatin sensitizers in cancer therapy .
- Another research effort focused on synthesizing oxadiazole derivatives for their antibacterial properties, demonstrating significant efficacy against various bacterial strains .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group suggests potential inhibition of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. The thiazole ring may also interact with other biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Key Observations :
- Core Heterocycles : The 1,8-naphthyridine core in the target compound may confer distinct electronic properties compared to 1,5-naphthyridine or triazole-containing analogues, affecting binding affinity to biological targets .
- Substituent Effects : The 1,2,4-oxadiazole group enhances metabolic stability compared to triazole or sulfanyl groups, which are prone to oxidation .
Computational Similarity and Bioactivity Clustering
- Tanimoto Coefficients : The target compound shares ~60–70% structural similarity with 1,5-naphthyridine analogues (e.g., compound 17 in ), based on Morgan fingerprint analysis .
- Bioactivity Clustering : Compounds with oxadiazole or triazole rings cluster into distinct groups in hierarchical analyses, correlating with kinase vs. HDAC inhibitory activity .
Analytical Data Comparison
- IR Spectroscopy : The target compound’s C=O stretch (1670–1680 cm⁻¹) aligns with acetamide derivatives, while triazole-containing compounds show distinct C=C stretches (~1599 cm⁻¹) .
- NMR Profiles : The N-(3,5-dimethylphenyl) group in the target compound resonates at δ 2.23 ppm (singlet, 6H), differentiating it from dimethoxy-substituted analogues (δ 3.8–4.0 ppm) .
Biological Activity
N-(3,5-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Naphthyridine core : Known for its bioactive properties.
- Oxadiazole moiety : Associated with various biological activities including anticancer and anti-inflammatory effects.
Molecular Formula : C₁₈H₁₈N₄O₂
Molecular Weight : 318.36 g/mol
Anticancer Activity
Research indicates that compounds containing the oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HEPG2 | 0.87 | |
| This compound | MCF7 | 0.80 | |
| This compound | SW1116 | 0.67 |
These findings suggest that the compound may inhibit cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The oxadiazole derivatives have also been reported to possess anti-inflammatory properties. Mechanistic studies show that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes like COX and LOX.
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(3,5-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-y}acetamide exhibit antimicrobial activity against a range of pathogens including bacteria and fungi. The presence of the oxadiazole group enhances the compound's ability to disrupt microbial membranes.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Targets : It can bind to specific receptors or proteins within cancer cells leading to altered signaling pathways.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in malignant cells.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Zhang et al. (2020) synthesized a series of oxadiazole derivatives demonstrating potent anticancer activity against multiple cell lines with IC50 values significantly lower than standard chemotherapeutics .
- Arafa et al. (2023) reported on the synthesis of new oxadiazole derivatives with promising cytotoxicity profiles against leukemia and breast cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the 1,8-naphthyridine and 1,2,4-oxadiazole moieties in this compound?
- Methodological Answer : The synthesis of polyheterocyclic systems like 1,8-naphthyridine and 1,2,4-oxadiazole typically involves cyclocondensation or cyclization reactions. For example, oxadiazole rings can be formed via dehydrative cyclization of acylhydrazides using reagents like POCl₃ or carbodiimides . The naphthyridine core may be synthesized via Gould-Jacobs reactions under thermal or microwave-assisted conditions, followed by functionalization at the 3-position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) . Key considerations include solvent selection (e.g., DMF for polar aprotic conditions) and protecting group strategies to prevent undesired side reactions.
Q. Which spectroscopic techniques are critical for verifying the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. For instance, the deshielded protons on the oxadiazole ring (δ 8.5–9.5 ppm) and the naphthyridine carbonyl (δ ~160 ppm in 13C NMR) are diagnostic .
- LC-MS : Validates molecular weight and purity. High-resolution mass spectrometry (HRMS) is recommended for exact mass confirmation .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acetamide and naphthyridinone) .
- X-ray crystallography : Provides definitive structural confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 3-(4-methylphenyl)-1,2,4-oxadiazole substituent onto the naphthyridine core?
- Methodological Answer : Optimizing substituent introduction requires balancing steric and electronic effects:
- Use microwave-assisted synthesis to accelerate cyclization steps and reduce side products (e.g., 150°C, 30 minutes vs. conventional 24-hour reflux) .
- Employ catalytic systems like CuI/1,10-phenanthroline for Ullmann-type couplings to attach aryl groups to heterocycles .
- Monitor reaction progress via TLC or in-situ FT-IR to terminate reactions at maximum yield .
- Example Data : A study on analogous oxadiazole-naphthyridine systems achieved 78% yield using microwave-assisted conditions vs. 45% with traditional heating .
Q. What strategies resolve contradictions in biological activity data for structurally similar acetamide derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurities. To address this:
- Standardize assays : Use cell lines with consistent passage numbers (e.g., <20) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Repurify compounds : Re-crystallize or use preparative HPLC to ensure ≥95% purity before retesting .
- Computational validation : Perform molecular docking to verify target binding hypotheses and correlate with experimental IC₅₀ values .
- Case Study : A 2021 study on N-phenyl-1,2,3,4-tetrahydronaphthalene derivatives found that impurities ≥2% reduced anticancer activity by 30–50% .
Q. How can the metabolic stability of this compound be evaluated in preclinical studies?
- Methodological Answer :
- In vitro assays : Use liver microsomes (human/rodent) to measure half-life (t₁/₂) and intrinsic clearance. Include NADPH regeneration systems for cytochrome P450 stability tests .
- LC-MS/MS quantification : Develop a validated method with a lower limit of quantification (LLOQ) ≤1 ng/mL to track parent compound degradation .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism .
Data-Driven Insights Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
